![molecular formula C22H28O6 B12922599 (R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,2-g]chromen core, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[3,2-g]chromen core, followed by the introduction of the hexanoic acid side chain. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxy and oxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological activity of the pyrano[3,2-g]chromen core suggests potential applications in drug discovery and development. This compound may exhibit anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
相似化合物的比较
Similar Compounds
Flavonoids: Compounds with similar structures, such as flavonoids, share the pyrano[3,2-g]chromen core and exhibit similar biological activities.
Coumarins: Another class of compounds with related structures and properties.
Uniqueness
What sets ®-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid apart is its specific configuration and functional groups, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C22H28O6 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
(3R)-3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13+/m0/s1 |
InChI 键 |
JZWLSXINEVHWEP-RWMBFGLXSA-N |
手性 SMILES |
CCC[C@H](CC(=O)O)C1=C2C(=C(C3=C1O[C@H]([C@@H](C3=O)C)C)O)C=CC(O2)(C)C |
规范 SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)

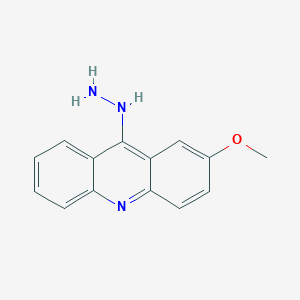
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
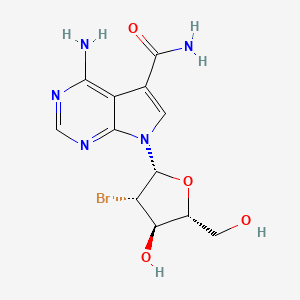
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
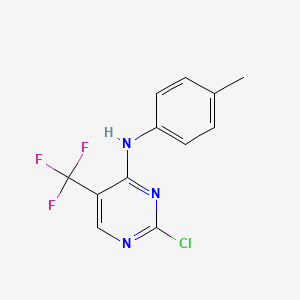
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
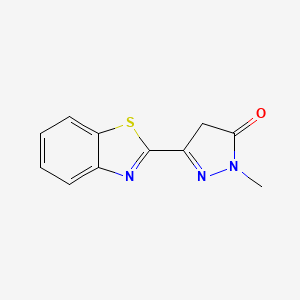
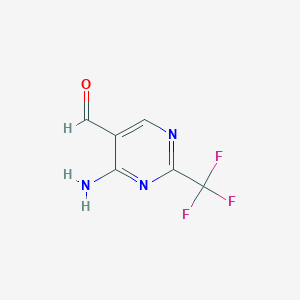
![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)

